N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide
Description
N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide is a pyridazine-based carboxamide derivative characterized by a trifluoromethylphenyl substituent at the 1-position of the pyridazine ring and a 2-methoxyphenyl carboxamide group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituent on the phenyl ring may influence solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-28-16-8-3-2-7-14(16)23-18(27)17-15(26)9-10-25(24-17)13-6-4-5-12(11-13)19(20,21)22/h2-11H,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEWRLYITXTMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the trifluoromethyl group and the methoxyphenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial production to minimize the impact on workers and the environment.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures. Substitution reactions often involve the use of catalysts and controlled reaction environments to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Scientific Research Applications
N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and inferred pharmacological differences between the target compound and structurally related analogs identified in the literature:
Notes:
- *Predicted logP values are based on substituent contributions (e.g., CF₃ adds +1.0, Cl adds +0.7, methoxy adds -0.3).
- Carboxamide groups are common in kinase inhibitors (e.g., vemurafenib), suggesting possible enzyme-targeted activity for the pyridazine analogs .
Key Structural and Functional Differences
Electronic Effects
- The trifluoromethyl group in the target compound is strongly electron-withdrawing, which may enhance binding to electron-rich pockets in biological targets compared to the chlorine substituent in its pyridazine analog .
- Methoxy groups in the carboxamide moiety (2-methoxy vs. 2,4-dimethoxy) modulate polarity: the dimethoxy analog may exhibit better aqueous solubility but reduced membrane permeability .
Core Heterocycle Implications
- Pyridazine vs. 1,4-dihydropyridine : Dihydropyridines (e.g., AZ331) are associated with calcium channel blockade, whereas pyridazines may target kinases or phosphodiesterases due to their planar, aromatic structure .
- Pyrido-pyrrolo-pyrimidine (): This complex core likely targets nucleic acid-binding proteins or topoisomerases, diverging from the simpler pyridazine scaffold .
Research Findings and Inferred Pharmacological Profiles
While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest:
- The target compound may exhibit improved metabolic stability over chlorine-containing analogs due to the trifluoromethyl group’s resistance to oxidative degradation .
- AZ331 and AZ257 () likely have shorter half-lives due to thioether linkages, which are susceptible to glutathione-mediated cleavage .
- The pyrido-pyrrolo-pyrimidine derivative () may face challenges in synthetic accessibility and oral bioavailability due to its large, rigid core .
Biological Activity
N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide, commonly referred to as compound 478063-27-3, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 389.33 g/mol
- CAS Number : 478063-27-3
The presence of trifluoromethyl and methoxy groups in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated inhibition of the NF-κB pathway, a critical regulator in cancer cell proliferation and survival. This inhibition was shown to prevent the degradation of IκBα in response to inflammatory stimuli, suggesting a mechanism for reducing tumor growth and metastasis .
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 478063-27-3 | MDA-MB-231 | Not reported | This study |
| Related Compound | MDA-MB-231 | 0.64 ± 0.04 | |
| Related Compound | MDA-MB-231 | 0.90 ± 0.07 |
Anti-inflammatory Activity
The compound's structure suggests it may also possess anti-inflammatory properties. Compounds with similar functionalities have been noted to modulate inflammatory pathways effectively. The ability to inhibit NF-κB signaling could lead to reduced expression of pro-inflammatory cytokines, providing therapeutic benefits in inflammatory diseases .
The proposed mechanism involves the inhibition of specific kinases associated with the NF-κB pathway. While direct inhibition of IKKβ was not observed, compounds targeting upstream regulators showed promising results in preclinical models .
Pharmacokinetics and Toxicology
Although detailed pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable profiles with good bioavailability and low toxicity in preliminary studies. Further research is required to establish a comprehensive profile for this specific compound.
Study on Related Compounds
In a study evaluating the antiproliferative effects of various compounds against breast cancer cell lines, a derivative of the target compound exhibited significant cytotoxicity with an IC50 value indicating potent activity against MDA-MB-231 cells . The findings support the hypothesis that modifications in the chemical structure can enhance biological activity.
Clinical Implications
While clinical trials specifically involving this compound are lacking, its structural analogs have shown promise in preclinical models. The potential for development into therapeutic agents targeting cancer and inflammatory diseases remains high.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
